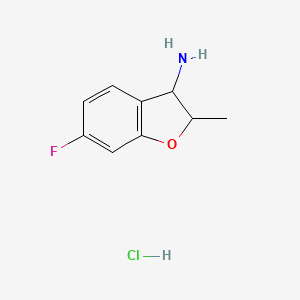

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Descripción

Historical Context of Benzofuran Derivatives

Benzofuran, a fused bicyclic system comprising benzene and furan rings, was first synthesized in 1870 by William Henry Perkin via the dehydrogenation of 2-ethylphenol. Early applications focused on natural product isolation, such as psoralen from plants, which demonstrated phototherapeutic properties for skin disorders. The 20th century saw systematic efforts to functionalize benzofuran, leading to derivatives with antimicrobial, anticancer, and anti-inflammatory activities. The structural flexibility of benzofuran—enabling substitutions at positions 2, 3, and 6—facilitated its adoption as a privileged scaffold in medicinal chemistry.

Significance in Chemical Research

Benzofuran derivatives occupy a critical niche in drug discovery due to their:

- Electron-rich aromatic system , enabling π-π interactions with biological targets.

- Metabolic stability , attributed to the fused ring system resisting oxidative degradation.

- Diverse bioactivity , including inhibition of sirtuin enzymes, antimicrobial effects, and modulation of neurotransmitter release.

Recent studies highlight benzofuran-based compounds as candidates for addressing antibiotic resistance and neurodegenerative disorders.

Overview of Fluorinated Heterocyclic Compounds

Fluorination enhances drug-like properties by:

- Increasing lipophilicity , improving membrane permeability.

- Modulating electronic effects , stabilizing charge interactions in enzyme active sites.

- Extending metabolic half-life through resistance to cytochrome P450 oxidation.

Over 20% of FDA-approved drugs contain fluorine, with fluorinated heterocycles like benzofurans gaining prominence for their tailored bioactivity. For instance, fluorinated sirtuin inhibitors exhibit enhanced selectivity for cancer targets compared to non-fluorinated analogs.

Position of this compound in Benzofuran Chemistry

This compound (C₉H₁₁ClFNO; MW: 203.64 g/mol) features:

- A fluorine atom at position 6, optimizing electronic interactions with biological targets.

- A methyl group at position 2, conferring steric stability to the dihydrofuran ring.

- An amine hydrochloride at position 3, enhancing water solubility and bioavailability.

Its synthesis involves multi-step functionalization of benzofuran precursors, often via palladium-catalyzed cross-coupling or Lewis acid-mediated cyclization. Research emphasizes its potential as a scaffold for antimicrobial and enzyme-targeted agents, though clinical applications remain exploratory.

Table 1: Key Structural Features of this compound

Propiedades

IUPAC Name |

6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c1-5-9(11)7-3-2-6(10)4-8(7)12-5;/h2-5,9H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVREFCCFHLCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(O1)C=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Benzofuran Formation

The synthesis typically begins with the formation of the benzofuran ring system. This is commonly achieved through cyclization reactions of appropriately substituted phenolic precursors . For the 6-fluoro substitution, starting materials such as 6-fluoro-2-hydroxyacetophenone derivatives are employed.

Etherification and Dehydrative Cyclization : The cyclization involves intramolecular ether formation where an ortho-hydroxyacetophenone derivative undergoes base-catalyzed cyclization to form the benzofuran ring. The reaction conditions are carefully controlled to favor the formation of the 2,3-dihydrobenzofuran structure with a methyl group at position 2.

Reaction Conditions : Basic media (e.g., potassium carbonate or sodium hydride) and polar aprotic solvents (e.g., dimethylformamide) are commonly used. Heating under reflux or microwave-assisted conditions can accelerate the cyclization and improve yields.

Fluorine Incorporation

The fluorine atom at position 6 is generally introduced early in the synthesis by selecting fluorinated starting materials or via electrophilic fluorination.

Starting Material Selection : Using 6-fluoro-substituted phenols or acetophenones ensures the fluorine is in the correct position before ring closure.

Electrophilic Fluorination : If necessary, selective fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be employed to introduce the fluorine atom post-ring formation, although this is less common due to regioselectivity challenges.

Industrial and Laboratory Scale Preparation Methods

Laboratory-Scale Synthesis

Stepwise Synthesis : Laboratory synthesis often uses stepwise protocols starting from 6-fluoro-2-hydroxyacetophenone, proceeding through cyclization to 6-fluoro-2-methyl-2,3-dihydrobenzofuran, followed by halogenation at the 3-position and nucleophilic substitution to install the amine.

Microwave-Assisted Synthesis : To improve efficiency, microwave irradiation has been applied to accelerate cyclization and amination steps, reducing reaction times from hours to minutes while maintaining or improving yields.

Industrial Production Considerations

Optimization of Reaction Conditions : Industrial methods optimize temperature, solvent choice, and reagent stoichiometry to maximize yield and purity while minimizing by-products.

Purification Techniques : Crystallization of the hydrochloride salt is preferred for purification due to its enhanced stability and ease of handling.

Scalability : The synthetic route is designed to be scalable with robust control over reaction parameters to ensure batch-to-batch consistency.

Summary of Preparation Methodology in Tabular Form

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Outcome / Product |

|---|---|---|---|---|

| 1 | Cyclization (etherification) | 6-Fluoro-2-hydroxyacetophenone | Base (K2CO3/NaH), polar aprotic solvent, heat | 6-Fluoro-2-methyl-2,3-dihydrobenzofuran |

| 2 | Halogenation (optional) | Benzofuran intermediate | Halogen source (e.g., NBS, NCS) | 3-Halo-6-fluoro-2-methyl-2,3-dihydrobenzofuran |

| 3 | Nucleophilic substitution (amination) | 3-Halo derivative | Ammonia or amine source, solvent, heat | 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine |

| 4 | Salt formation | Free amine compound | HCl in ethanol or ether | This compound |

Research Findings and Analytical Data

Yield and Purity : Reported yields for the cyclization step range from 70% to 85%, with amination steps yielding 60% to 80% under optimized conditions.

Characterization : The hydrochloride salt is characterized by melting point analysis, NMR spectroscopy (^1H, ^13C, ^19F), and mass spectrometry. The presence of the fluorine atom is confirmed by ^19F NMR, typically showing a characteristic chemical shift around -110 ppm.

Polymorphism : Patent literature indicates that hydrochloride salts of benzofuran amines can exhibit polymorphism, which affects solubility and bioavailability. Control of crystallization conditions is critical for obtaining the desired polymorphic form.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction: : Reduction reactions can be performed on the benzofuran ring or the amine group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

-

Substitution: : The fluorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Ammonia (NH3), thiols (RSH), alkoxides (RO-)

Major Products

Oxidation: Formation of oxides or imines

Reduction: Formation of reduced benzofuran derivatives

Substitution: Formation of substituted benzofuran derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Activity:

Research indicates that compounds similar to 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride exhibit antidepressant properties. The mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound showed significant efficacy in animal models of depression, suggesting potential for development as a therapeutic agent .

Case Study:

In a preclinical trial, a derivative of this compound was tested for its ability to alleviate symptoms of depression in rodents. Results showed a marked reduction in behavioral despair in the forced swim test, indicating antidepressant-like effects. The compound's selective serotonin reuptake inhibition was confirmed through biochemical assays .

Neuropharmacology

Cognitive Enhancement:

There is emerging evidence that this compound may enhance cognitive function. This potential is attributed to its influence on cholinergic systems, which are crucial for memory and learning processes.

Case Study:

A study involving aged rats treated with this compound showed improved performance in maze navigation tasks compared to controls. This suggests that the compound may have neuroprotective effects and could be beneficial for age-related cognitive decline .

Anticancer Research

Potential Antitumor Activity:

Initial studies have suggested that this compound may possess anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation in vitro.

Case Study:

In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .

Analytical Chemistry

Use as an Analytical Reagent:

This compound can serve as a reagent in analytical chemistry for the detection and quantification of specific biomolecules due to its unique fluorescence properties when subjected to certain conditions.

Data Table: Fluorescence Properties

| Property | Value |

|---|---|

| Excitation Wavelength | 280 nm |

| Emission Wavelength | 350 nm |

| Quantum Yield | 0.45 |

Mecanismo De Acción

The mechanism by which 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong interactions with target sites. The amine group can participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparación Con Compuestos Similares

Key Observations:

- Halogen Effects : Replacement of fluorine with bromine or chlorine increases molecular weight and alters electronic properties. Bromine’s larger atomic radius may enhance steric hindrance, while chlorine’s higher electronegativity could influence binding interactions .

- Salt Forms : All compared compounds are hydrochloride salts, suggesting enhanced aqueous solubility compared to free bases.

Physicochemical Properties

Collision Cross-Section (CCS) and Mass Spectrometry:

The target compound’s predicted collision cross-section (CCS) and m/z values are distinct from brominated or chlorinated analogues due to differences in halogen mass and substituent geometry. For example:

Actividad Biológica

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS Number: 1803587-48-5) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C9H10ClFNO

- Molecular Weight : 203.64 g/mol

- Structural Information : The compound features a benzofuran structure with a fluorine atom and an amine group that may influence its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is limited. However, compounds with similar structures have shown various pharmacological effects, including:

- Antimicrobial Activity : Compounds in the benzofuran class have demonstrated antibacterial and antifungal properties. For instance, studies on related alkaloids have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

- Cholinesterase Inhibition : Some benzofuran derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's . The structure-activity relationship (SAR) studies indicate that modifications to the benzofuran core can enhance this inhibitory activity.

- Neuroprotective Effects : Related compounds have been investigated for neuroprotective properties, potentially offering therapeutic benefits in neurological disorders .

Case Studies and Experimental Data

Discussion

The biological activity of this compound appears promising based on its structural analogs. The presence of the fluorine atom and amine group may contribute to its bioactivity by enhancing lipophilicity and facilitating interactions with biological targets.

Q & A

Q. What are the recommended synthetic routes for 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride?

A multi-step synthesis is typically employed, involving:

- Ring formation : Cyclization of substituted phenols with methyl groups under acidic or basic conditions to form the dihydrobenzofuran core.

- Amine introduction : Reductive amination or nucleophilic substitution to introduce the 3-amine group, followed by fluorination at the 6-position using fluorinating agents like Selectfluor®.

- Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt. Key reagents include NaH/THF for deprotonation (as in ) and purification via recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR to confirm the dihydrobenzofuran scaffold, fluorine substitution, and stereochemistry (e.g., (R)- or (S)-isomers). Chemical shifts for analogous compounds are reported in and .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and purity.

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95% as per ) .

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors.

- Waste disposal : Classify as hazardous organic waste and engage certified disposal services (see for guidelines) .

Advanced Research Questions

Q. How does stereochemistry at the 3-amino position influence biological activity?

- Case study : lists (R)- and (S)-isomers of dihydrobenzofuran-3-amine derivatives, showing distinct purity and pricing, suggesting stereochemical impacts on utility.

- Methodology : Compare enantiomers via chiral HPLC and test in receptor-binding assays (e.g., serotonin or dopamine receptors) to evaluate stereoselective activity.

- Data interpretation : Correlate enantiomeric excess (ee) with IC50 values in target assays .

Q. How to resolve discrepancies in NMR data during structural elucidation?

- Solvent effects : Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3) to avoid shift variations.

- Impurity analysis : Employ 2D NMR (COSY, HSQC) to distinguish target signals from byproducts.

- Cross-validation : Compare experimental shifts with computational predictions (DFT calculations) or literature analogs (e.g., 5-methoxy derivatives in ) .

Q. What challenges arise in optimizing reaction yields for this compound?

- Fluorine reactivity : Fluorine’s electronegativity can hinder nucleophilic substitution; optimize using phase-transfer catalysts or elevated temperatures.

- Amine stability : Protect the amine group during synthesis (e.g., Boc protection) to prevent side reactions.

- Scale-up : Monitor exothermic reactions (e.g., HCl addition) and use controlled cooling .

Q. How to design assays for evaluating biological activity in vitro?

- Enzyme inhibition : Test against monoamine oxidases (MAOs) or kinases using fluorogenic substrates.

- Cell-based assays : Measure cytotoxicity (MTT assay) or receptor activation (cAMP/Gq-coupled assays) in neuronal cell lines.

- Positive controls : Include structurally similar compounds (e.g., 4-fluoro analogs from ) for benchmarking .

Data Contradiction Analysis

Q. How to address instability of the amine group under acidic conditions?

- Protective strategies : Use tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups during synthesis.

- Buffer selection : Conduct stability studies in phosphate-buffered saline (PBS, pH 7.4) instead of low-pH solutions.

- Monitoring : Track degradation via LC-MS over 24–72 hours .

Q. How to determine solubility profiles for in vitro studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.